6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde
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Overview
Description
6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring substituted with a dimethyl-1H-1,2,4-triazole moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carboxylic acid.
Reduction: 6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-methanol.
Substitution: Various substituted triazole-pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridine moieties. These interactions can modulate biological pathways, leading to the observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry properties.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A triazole derivative used as a plant growth regulator.
Uniqueness
6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential bioactivity. Its combination of a triazole ring and an aldehyde group makes it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-(3,5-dimethyl-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N4O/c1-7-12-8(2)14(13-7)10-4-3-9(6-15)5-11-10/h3-6H,1-2H3 |
InChI Key |
CWTSTAMNXDESNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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